cisplatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La cisplatine est synthétisée par une série de réactions chimiques impliquant des composés de platine. Une méthode courante consiste à faire réagir le tétrachloroplatinate(II) de potassium avec de l'ammoniac pour former du cis-diamminedichloroplatine(II) . Les conditions de réaction comprennent généralement une solution aqueuse et une température contrôlée pour garantir la formation de l'isomère cis souhaité. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des voies réactionnelles similaires, mais avec des conditions optimisées pour un rendement et une pureté plus élevés .

Analyse Des Réactions Chimiques

La cisplatine subit plusieurs types de réactions chimiques, notamment l'hydrolyse, la substitution et l'oxydation . En solutions aqueuses, la cisplatine subit une hydrolyse pour former des espèces aquatées telles que cis-[PtCl(NH3)2(H2O)]+ et cis-[Pt(NH3)2(H2O)2]2+ . Ces espèces aquatées peuvent ensuite réagir avec des nucléophiles, conduisant à la formation d'adduits d'ADN, qui sont essentiels à son activité anticancéreuse . Les réactifs couramment utilisés dans ces réactions comprennent l'eau, les ions chlorure et divers nucléophiles . Les principaux produits formés à partir de ces réactions sont des adduits d'ADN et d'autres complexes platine-nucléophile .

Applications de la recherche scientifique

La cisplatine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, elle est utilisée comme composé modèle pour l'étude de la chimie de coordination et des mécanismes réactionnels . En biologie, la cisplatine est utilisée pour étudier les interactions de l'ADN et les mécanismes de réparation de l'ADN . En médecine, elle est un élément essentiel des protocoles de chimiothérapie pour divers cancers . De plus, la cisplatine est utilisée dans le développement de nouveaux systèmes et formulations d'administration de médicaments afin d'améliorer son efficacité et de réduire les effets secondaires .

Mécanisme d'action

Le mécanisme d'action de la cisplatine implique plusieurs étapes clés: l'absorption cellulaire, l'activation par aquation, la liaison à l'ADN et le traitement des lésions de l'ADN . Une fois à l'intérieur de la cellule, la cisplatine subit une aquation pour former des espèces aquatées réactives . Ces espèces se lient à l'ADN, formant des liaisons croisées intrabrin et interbrin qui perturbent la réplication et la transcription de l'ADN . La formation de ces adduits d'ADN déclenche diverses réponses cellulaires, notamment l'apoptose, ce qui conduit à la mort des cellules cancéreuses . Les cibles moléculaires de la cisplatine comprennent l'ADN, l'ARN et diverses protéines impliquées dans la réparation de l'ADN et la régulation du cycle cellulaire .

Applications De Recherche Scientifique

Testicular Cancer

Cisplatin is highly effective in treating testicular cancer, often used in combination with other agents like bleomycin and etoposide (BEP regimen). Studies show that this combination can achieve cure rates exceeding 90% for early-stage disease .

Ovarian Cancer

In ovarian cancer, this compound is frequently combined with paclitaxel. A study reported that up to 80% of patients experienced tumor shrinkage following treatment with this compound-based regimens post-surgery .

Non-Small Cell Lung Cancer (NSCLC)

This compound is a key component in chemotherapy regimens for NSCLC. Its use alongside paclitaxel has demonstrated improved survival rates compared to other treatments. A median survival of 9.9 months was noted in patients receiving this combination therapy .

Head and Neck Cancers

This compound is utilized in chemoradiotherapy for head and neck squamous cell carcinoma (HNSCC). A retrospective study indicated that patients treated with a this compound-based regimen had one-year survival rates of up to 89% .

Combination Therapies

To combat resistance and enhance efficacy, this compound is often used in combination with other chemotherapeutics:

- TPF Regimen : Docetaxel, this compound, and fluorouracil have shown promising results in advanced head and neck cancers with a response rate of approximately 53% .

- Curcumin Nanomicelles : Recent studies suggest that curcumin encapsulated in nanomicelles can improve the efficacy of this compound against resistant oral cancer cells .

Side Effects and Management

Despite its effectiveness, this compound is associated with significant side effects including nephrotoxicity, nausea, and myelosuppression. Strategies to mitigate these effects include hydration protocols and the use of nephroprotective agents during treatment .

Data Tables

| Cancer Type | This compound Regimen | Response Rate (%) | Survival Rate (%) |

|---|---|---|---|

| Testicular | BEP (Bleomycin, Etoposide) | >90 | N/A |

| Ovarian | This compound + Paclitaxel | 70-80 | N/A |

| Non-Small Cell Lung Cancer | This compound + Paclitaxel | N/A | 38.9 (1-year) |

| Head and Neck | This compound + Radiotherapy | N/A | 89 (1-year) |

Case Studies

-

Case Study: Esophageal Cancer

Two patients developed severe acute renal failure after receiving this compound as part of their chemotherapy regimen for esophageal cancer. Despite the complications, both patients survived without cancer recurrence following subsequent treatments . -

Case Study: Cervical Cancer

A study highlighted the relationship between intracellular pH changes and the response to this compound treatment in cervical cancer cells, providing insights into potential new therapeutic strategies based on cellular metabolism .

Mécanisme D'action

The mechanism of action of cisplatin involves several key steps: cellular uptake, activation by aquation, DNA binding, and the processing of DNA lesions . Once inside the cell, this compound undergoes aquation to form reactive aquated species . These species bind to DNA, forming intrastrand and interstrand cross-links that disrupt DNA replication and transcription . The formation of these DNA adducts triggers various cellular responses, including apoptosis, which leads to cancer cell death . Molecular targets of this compound include DNA, RNA, and various proteins involved in DNA repair and cell cycle regulation .

Comparaison Avec Des Composés Similaires

La cisplatine fait partie d'une famille de médicaments de chimiothérapie à base de platine, qui comprend également le carboplatine, l'oxaliplatine et le nédaplatine . Bien que tous ces composés partagent un mécanisme d'action similaire, ils diffèrent par leur structure chimique, leur profil d'effets secondaires et leurs applications cliniques . Par exemple, le carboplatine est moins néphrotoxique que la cisplatine, mais peut entraîner une toxicité hématologique plus importante . L'oxaliplatine est souvent utilisé pour traiter le cancer colorectal et a un profil d'effets secondaires différent, notamment une neurotoxicité . Le nédaplatine est similaire à la cisplatine, mais ne nécessite pas d'hydratation pour protéger les reins . Ces différences mettent en évidence le caractère unique de la cisplatine et ses applications spécifiques dans le traitement du cancer .

Propriétés

Key on ui mechanism of action |

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations. |

|---|---|

Numéro CAS |

14913-33-8 |

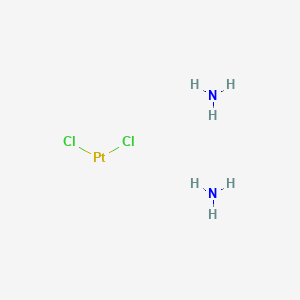

Formule moléculaire |

Cl2H6N2Pt |

Poids moléculaire |

300.05 g/mol |

Nom IUPAC |

azane;dichloroplatinum |

InChI |

InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

Clé InChI |

LXZZYRPGZAFOLE-UHFFFAOYSA-L |

SMILES |

N.N.Cl[Pt]Cl |

SMILES canonique |

N.N.Cl[Pt]Cl |

Key on ui other cas no. |

14913-33-8 |

Description physique |

Yellow crystalline solid; [MSDSonline] |

Pictogrammes |

Corrosive; Irritant; Health Hazard |

Solubilité |

H2O 1 (mg/mL) DMSO 10 (mg/mL) 10:1 PVP coprecipitate in 10% PVP 2.5 (mg/mL) Dimethylformamide (pure anhydrous) 24 (mg/mL) |

Synonymes |

trans-DDP; trans-Diaminedichloroplatinum; trans-Diamminedichloroplatinum; trans-Diamminedichloroplatinum(II); trans-Dichlorodiamineplatinum(II); trans-Dichlorodiammine Platinum; trans-Dichlorodiammineplatinum(II); trans-Platinum(II) Ammonium Chloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.